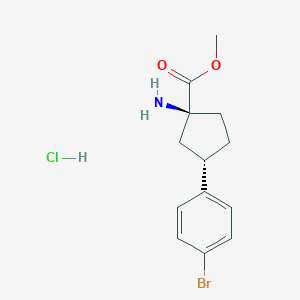

Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl

Description

IUPAC Nomenclature and Stereochemical Designation

The systematic name Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride adheres to IUPAC guidelines, which prioritize functional group hierarchy, substituent positioning, and stereochemical descriptors. The parent structure is a cyclopentane ring, with numbering beginning at the carboxylate-bearing carbon (C1). The amino group (-NH2) occupies C1, while the 4-bromophenyl group is attached to C3. The stereochemical descriptors (1S,3S) indicate the absolute configuration of these chiral centers, determined using the Cahn-Ingold-Prelog priority rules.

The methyl ester moiety (COOCH3) at C1 and the protonated amino group (NH3+) form a zwitterionic structure in the hydrochloride salt, enhancing solubility in polar solvents. The “hydrochloride” designation reflects the counterion (Cl−) balancing the protonated amino group’s charge. This naming convention distinguishes the compound from its free base form and underscores its ionic character in physiological environments.

A comparative analysis of stereoisomers reveals critical distinctions. For instance, the (1S,3R) diastereomer, described in search results, exhibits divergent spatial arrangements that alter molecular interactions. Such stereochemical nuances underscore the importance of precise nomenclature in differentiating pharmacologically relevant isomers.

Molecular Geometry and Conformational Analysis

The cyclopentane ring adopts a non-planar conformation to alleviate angle strain, with the (1S,3S) configuration imposing specific puckering modes. X-ray crystallographic studies of analogous compounds, such as 2-benzyl-amino-4-(4-bromo-phenyl)cyclopentane derivatives, reveal an envelope conformation where one carbon atom (C2) lies out of the plane formed by the remaining four atoms. This puckering minimizes steric clashes between the 4-bromophenyl group and the amino-carboxylate substituents.

Substituent effects further modulate ring geometry. The bulky 4-bromophenyl group at C3 adopts an equatorial orientation to reduce 1,3-diaxial interactions, while the amino and carboxylate groups at C1 occupy axial positions. Density functional theory (DFT) calculations on related cyclopentane derivatives suggest that this arrangement stabilizes the molecule by approximately 2.1 kcal/mol compared to alternative conformers. The hydrochloride salt’s ionic nature introduces additional conformational constraints, as the protonated amino group engages in intramolecular hydrogen bonding with the carboxylate oxygen.

Key bond lengths and angles derived from crystallographic data include:

| Parameter | Value (Å or °) | Significance |

|---|---|---|

| C1-N (amino) | 1.46 Å | Shorter than typical C-N bonds, indicating partial double-bond character due to resonance with the carboxylate |

| C3-C (bromophenyl) | 1.51 Å | Reflects sp3 hybridization at C3 |

| C1-C2-C3 angle | 108.5° | Deviates from ideal tetrahedral angle, consistent with ring puckering |

These geometric parameters highlight the interplay between electronic effects and steric demands in shaping the molecule’s three-dimensional structure.

Comparative Structural Analysis with Cyclopentane Carboxylate Derivatives

Structural analogs of Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate HCl exhibit variations in substituent identity, stereochemistry, and functional group positioning, which profoundly influence their chemical behavior. The following table compares key derivatives:

The (1S,3S) configuration confers distinct electronic and steric properties compared to the (1R,3R) and (1S,3R) isomers. For example, the para-bromo substituent’s electron-withdrawing nature decreases electron density at C3, potentially enhancing electrophilic reactivity at this position. Conversely, methoxy-substituted analogs exhibit increased solubility in nonpolar solvents due to the oxygen atom’s lone pairs.

Urea-linked derivatives, such as 1-((((3-bromophenyl)methyl)carbamoyl)amino)cyclopentane-1-carboxylic acid, demonstrate how functional group substitutions impact molecular interactions. The urea moiety introduces additional hydrogen-bonding sites, which could influence crystallization behavior or protein binding affinities.

Properties

Molecular Formula |

C13H17BrClNO2 |

|---|---|

Molecular Weight |

334.63 g/mol |

IUPAC Name |

methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13-;/m0./s1 |

InChI Key |

DXLOKEVVKYIAPJ-VVBGOIRUSA-N |

Isomeric SMILES |

COC(=O)[C@@]1(CC[C@@H](C1)C2=CC=C(C=C2)Br)N.Cl |

Canonical SMILES |

COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Aminonitrile Route

This method involves the reaction of a cyclopentanone derivative with ammonia and a cyanide salt to form an aminonitrile intermediate, which is subsequently converted into the amino acid ester.

Step 1: Michael Addition and Formation of Cyclopentanone Intermediate

The synthesis begins with the enantioselective Michael addition of 4-bromophenylboronic acid to 2-cyclopenten-1-one catalyzed by a rhodium complex with chiral ligands such as S-BINAP. This step yields (S)-3-(4-bromophenyl)cyclopentanone with high enantiomeric excess.

Conditions include stirring in degassed 1,4-dioxane/water at mild temperatures (room temperature to 35°C) for approximately 16 hours. The product is purified by silica gel chromatography.Step 2: Formation of C-Amino Nitrile

The cyclopentanone is reacted with ammonia and potassium cyanide in aqueous ethanol at reflux overnight, producing a mixture of aminonitrile diastereomers.Step 3: Hydrolysis and Esterification

The aminonitrile intermediate is hydrolyzed under acidic or basic conditions to the amino acid, which is then esterified to the methyl ester form.Step 4: Isolation and Resolution

Diastereomeric and enantiomeric enrichment is achieved by crystallization or chromatographic techniques, including chiral HPLC using Daicel ChiralPak AD-H columns. This step isolates the (1S,3S) stereoisomer with greater than 90% diastereomeric excess and enantiomeric excess.

Hydantoin Route

An alternative synthetic pathway involves the formation of hydantoin intermediates, which are cyclic ureides that can be converted into the target amino acid ester.

Step 1: Formation of Hydantoin Intermediate

The cyclopentanone derivative reacts with ammonium carbonate and potassium cyanide in water/ethanol at reflux to form a 1,3-diaza-spiro[4.4]nonane-2,4-dione hydantoin intermediate as a diastereomeric mixture.Step 2: N-Alkylation of Hydantoin

The hydantoin is treated with methyl iodide in the presence of a base such as potassium carbonate in DMF at room temperature for 24–72 hours, leading to N-methylated hydantoins.Step 3: Resolution and Hydrolysis

The N-methylated hydantoins are separated by crystallization to enrich the desired stereoisomer. Hydrolysis of the hydantoin ring under acidic or basic conditions yields the amino acid ester.Step 4: Formation of Hydrochloride Salt

The free base amino ester is converted to the hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for downstream applications.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Michael Addition | 4-bromophenylboronic acid, Rh(NBD)BF4, S-BINAP, 1,4-dioxane/water, 16 h, 35°C | High enantioselectivity (>98% ee) |

| Aminonitrile Formation | Ammonium carbonate, KCN, ethanol/water, reflux overnight | Produces diastereomeric mixture |

| Hydantoin Formation | Ammonium carbonate, KCN, ethanol/water, reflux overnight | Yields hydantoin intermediate |

| N-Alkylation (Hydantoin) | Methyl iodide, K2CO3, DMF, room temp, 24–72 h | Enables stereoisomer separation by crystallization |

| Hydrolysis | Acidic or basic hydrolysis | Converts hydantoin to amino acid ester |

| Esterification | Methanol, acid catalyst | Forms methyl ester |

| Salt Formation | HCl in suitable solvent | Produces hydrochloride salt |

- The use of chiral catalysts (e.g., Rhodium complexes with S-BINAP) in the Michael addition step is critical for achieving high enantiomeric excess in the cyclopentanone intermediate.

- The hydantoin route provides an effective means for diastereomeric resolution due to the crystallization properties of hydantoin derivatives.

- The aminonitrile route is advantageous for scalability and straightforward conversion to the amino acid ester.

- Both routes have been demonstrated to yield the (1S,3S) stereoisomer with high purity (>98% ee and de), essential for pharmacological applications.

- The hydrochloride salt form enhances compound stability and solubility, facilitating its use in medicinal chemistry research.

The preparation of Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is well-established through robust synthetic methodologies employing stereoselective catalysis and strategic intermediate formation. Both the aminonitrile and hydantoin routes offer scalable and efficient access to the desired stereoisomer with high stereochemical purity. These methods underpin the synthesis of important S1P1 receptor agonists and other bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Pharmacological Studies

Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride has been investigated for its potential pharmacological effects. Research indicates that it may exhibit activity as an antagonist or modulator at certain neurotransmitter receptors, which could have implications for treating neurological disorders.

Case Study: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry explored the compound's interaction with dopamine receptors. The results indicated that it could serve as a lead compound for developing new treatments for conditions such as schizophrenia and Parkinson's disease .

Synthetic Chemistry

The compound is also significant in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its unique cyclopentane structure allows chemists to utilize it as a building block in constructing various pharmaceutical agents.

Case Study: Synthesis of Derivatives

A research article detailed the synthesis of novel derivatives from methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride, demonstrating its utility in creating compounds with enhanced biological activity .

Biochemical Assays

Due to its solubility and stability, the compound is frequently used in biochemical assays to evaluate enzyme activity or receptor binding affinity. Its role as a substrate or inhibitor provides insights into metabolic pathways and receptor interactions.

Table 2: Example Assays Using Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate HCl

| Assay Type | Purpose | Findings |

|---|---|---|

| Enzyme Inhibition | Evaluate inhibition of enzyme X | IC50 = 0.5 µM |

| Receptor Binding | Assess binding affinity to receptor Y | Ki = 10 nM |

Mechanism of Action

The mechanism of action of Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

Compound A : Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate

- Configuration : (1R,3R) stereoisomer .

- Substituents: tert-butoxy carbonyl (Boc)-protected amino group instead of a free amino-HCl salt.

- Molecular Weight : 243.3 g/mol (vs. ~463.5 g/mol for the target compound, including HCl) .

- Key Difference : The Boc group improves stability during synthesis but requires deprotection for biological activity, unlike the target compound’s ready-to-use HCl salt .

Compound B : Difluoro-Methoxyethyl Derivatives (Patent Example)

- Structure : Features difluoro, methoxyethyl, and trifluoromethyl substituents on the cyclopentane core .

- Key Difference : Enhanced lipophilicity from fluorinated groups may improve blood-brain barrier penetration compared to the bromophenyl group in the target compound .

Compound C : (1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane

Pharmacological and Physicochemical Properties

Biological Activity

Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H17BrClN2O2 and a molecular weight of approximately 334.63 g/mol. Its structure includes a cyclopentane ring, an amino group, and a bromophenyl substituent, which are crucial for its biological interactions.

Research indicates that Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate HCl acts primarily as an enzyme inhibitor and receptor ligand. The presence of the amino group facilitates interactions with various biological targets, potentially modulating several biochemical pathways.

Binding Affinities

The compound's unique structure allows for selective binding affinities to specific enzymes and receptors. Studies have shown that the bromophenyl group enhances its binding capabilities, influencing various signaling pathways critical in therapeutic contexts.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways. |

| Receptor Binding | Functions as a ligand for various receptors, potentially influencing cell signaling. |

| Anticancer Potential | Preliminary studies suggest cytotoxic effects against cancer cell lines. |

| Neuropharmacological Effects | Potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, including MCF-7 and HCT-116. The IC50 values were comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .

- Enzymatic Interaction Studies : Molecular docking simulations revealed that the compound interacts with target enzymes primarily through hydrophobic contacts and hydrogen bonding. This interaction profile suggests that modifications in the bromophenyl substituent could enhance its inhibitory potency .

- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems have shown promise in modulating synaptic transmission, which could lead to new treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.